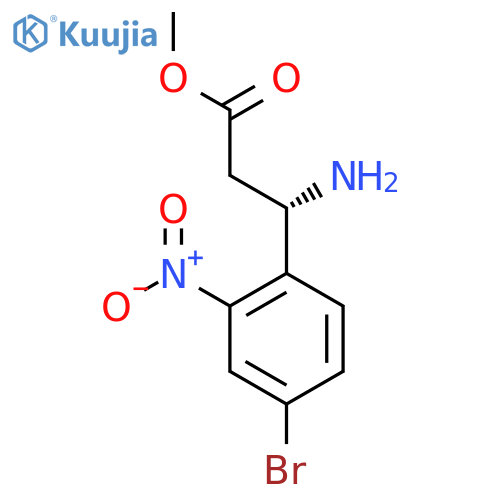

Cas no 1213949-14-4 (methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate)

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate

- 1213949-14-4

- EN300-1162692

-

- インチ: 1S/C10H11BrN2O4/c1-17-10(14)5-8(12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,5,12H2,1H3/t8-/m0/s1

- InChIKey: PKROFJQGFSBDDX-QMMMGPOBSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)[N+](=O)[O-])[C@H](CC(=O)OC)N

計算された属性

- せいみつぶんしりょう: 301.99022g/mol

- どういたいしつりょう: 301.99022g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1162692-1.0g |

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |

1213949-14-4 | 1g |

$1229.0 | 2023-05-26 | ||

| Enamine | EN300-1162692-2.5g |

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |

1213949-14-4 | 2.5g |

$2408.0 | 2023-05-26 | ||

| Enamine | EN300-1162692-10.0g |

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |

1213949-14-4 | 10g |

$5283.0 | 2023-05-26 | ||

| Enamine | EN300-1162692-2500mg |

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |

1213949-14-4 | 2500mg |

$2408.0 | 2023-10-03 | ||

| Enamine | EN300-1162692-250mg |

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |

1213949-14-4 | 250mg |

$1131.0 | 2023-10-03 | ||

| Enamine | EN300-1162692-5.0g |

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |

1213949-14-4 | 5g |

$3562.0 | 2023-05-26 | ||

| Enamine | EN300-1162692-0.25g |

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |

1213949-14-4 | 0.25g |

$1131.0 | 2023-05-26 | ||

| Enamine | EN300-1162692-0.05g |

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |

1213949-14-4 | 0.05g |

$1032.0 | 2023-05-26 | ||

| Enamine | EN300-1162692-500mg |

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |

1213949-14-4 | 500mg |

$1180.0 | 2023-10-03 | ||

| Enamine | EN300-1162692-1000mg |

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |

1213949-14-4 | 1000mg |

$1229.0 | 2023-10-03 |

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate 関連文献

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoateに関する追加情報

Introduction to Methyl (3S)-3-Amino-3-(4-Bromo-2-Nitrophenyl)Propanoate (CAS No. 1213949-14-4)

The compound methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate with CAS No. 1213949-14-4 is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable building block in the synthesis of complex molecules and potential drug candidates.

Methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate is characterized by its chiral center at the third carbon atom of the propanoate backbone. The stereochemistry of this compound is crucial, as it determines the spatial arrangement of substituents, which in turn influences its chemical reactivity and biological activity. The presence of a nitro group at the 2-position and a bromine atom at the 4-position on the phenyl ring introduces electronic effects that can modulate the compound's properties.

Recent studies have highlighted the importance of methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. Researchers have utilized this compound as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, its role in constructing multi-functional scaffolds has been explored in the context of anti-cancer drug development.

The synthesis of methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate involves a series of well-established organic reactions, including nucleophilic substitutions, reductions, and oxidations. The stereochemical control during these reactions is critical to ensure the desired configuration at the chiral center. Recent advancements in asymmetric catalysis have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.

In terms of applications, methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate has been utilized as a precursor in the construction of biologically active compounds. Its ability to undergo various transformations, such as amide bond formation and cross-coupling reactions, makes it versatile in synthetic chemistry. For example, researchers have employed this compound to synthesize heterocyclic frameworks that exhibit potent inhibitory activity against key enzymes involved in disease pathways.

Moreover, methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate has been studied for its potential in materials science applications. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into conjugated systems to enhance their charge transport properties.

The structural features of methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate, including its chiral center and substituted phenyl ring, contribute to its versatility as a chemical building block. The nitro group at the 2-position introduces electron-withdrawing effects that can influence reactivity during synthetic transformations. Similarly, the bromine atom at the 4-position provides opportunities for further functionalization through substitution reactions.

In conclusion, methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate with CAS No. 1213949-14-4 is a significant compound with wide-ranging applications in organic synthesis and drug discovery. Its unique stereochemistry and functional groups make it an invaluable tool for researchers aiming to develop novel bioactive molecules and advanced materials.

1213949-14-4 (methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate) 関連製品

- 89082-06-4(Ethanone, 1-(3-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)-)

- 2231675-49-1((4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine)

- 15268-31-2(3-Pyridyl Isocyanate)

- 1251603-82-3(N-(4-ethylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo2,3-bquinazoline-8-carboxamide)

- 1849298-48-1(2-(1,2,5-Dithiazepan-5-yl)acetamide)

- 1806545-54-9(Methyl 2-(chloromethyl)-4-(2-cyanoethyl)benzoate)

- 1783695-72-6(4-(cyclopentylmethyl)-4-methoxypiperidine)

- 23341-91-5(5-Bromoisophthalic Acid)

- 1805499-29-9(3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine)

- 2229651-14-1(4-(2-fluoro-6-methylphenyl)but-3-en-2-amine)